molecular formula C26H27N5O2 B11203599 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B11203599
M. Wt: 441.5 g/mol
InChI Key: YASSYERGTRSCIO-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzodiazoles and piperazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with benzoic acid derivatives under acidic conditions.

    Benzylation: The benzodiazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzodiazole derivative with piperazine in the presence of a suitable solvent like dichloromethane.

    Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the piperazine derivative with 4-methoxyphenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially yielding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide: Lacks the methoxyphenyl group.

    N-(4-Methoxyphenyl)piperazine-1-carboxamide: Lacks the benzodiazole core.

    1-Benzyl-1H-1,3-benzodiazol-2-yl derivatives: Various derivatives with different substituents.

Uniqueness

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both the benzodiazole core and the methoxyphenyl group, which contribute to its distinct chemical properties and potential biological activities. This combination of structural features may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C26H27N5O2/c1-33-22-13-11-21(12-14-22)27-26(32)30-17-15-29(16-18-30)25-28-23-9-5-6-10-24(23)31(25)19-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3,(H,27,32)

InChI Key

YASSYERGTRSCIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5

Origin of Product

United States

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